molecular formula C25H21ClN2O4S B6509842 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 902521-35-1

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B6509842
CAS No.: 902521-35-1
M. Wt: 481.0 g/mol
InChI Key: YJQGBWXNZFJGHO-UHFFFAOYSA-N
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Description

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic small molecule based on a quinoline core structure, designed for advanced chemical and pharmaceutical research. This compound features a chloro-substituted quinoline scaffold, a 4-methylbenzenesulfonyl (tosyl) group, and a (4-methylphenyl)acetamide side chain. Such a structure is characteristic of molecules investigated for their potential as kinase inhibitors . The quinoline-4-one core is a privileged structure in medicinal chemistry, often associated with a range of biological activities. The presence of the tosyl group suggests potential application in probing enzyme active sites, particularly those involving ATP-binding pockets in kinases . This reagent is provided for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-3-8-19(9-4-16)27-24(29)15-28-14-23(25(30)21-13-18(26)7-12-22(21)28)33(31,32)20-10-5-17(2)6-11-20/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQGBWXNZFJGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic compound belonging to the class of quinolone derivatives. Its unique structure, characterized by a quinoline core and various functional groups, suggests significant potential in medicinal chemistry. This article aims to explore its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H19ClN2O4SC_{24}H_{19}ClN_{2}O_{4}S with a molecular weight of 466.94 g/mol. The presence of a chloro group, a sulfonyl moiety, and a phenylacetamide side chain enhances its chemical reactivity and pharmacological properties.

PropertyValue
Molecular FormulaC24H19ClN2O4S
Molecular Weight466.94 g/mol
Key Functional GroupsChloro, Sulfonyl, Amide

Biological Activity

Antimicrobial Properties : Quinoline derivatives are well-known for their antimicrobial activity. Studies have indicated that this compound exhibits significant antibacterial effects against various strains of bacteria. The compound's mechanism involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication.

Anticancer Activity : Preliminary research suggests that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death. The compound may also inhibit specific kinases involved in cancer progression.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis and cell proliferation .
  • Protein Binding : Interaction studies indicate that it can bind to proteins involved in cellular signaling pathways, modulating their activity and affecting metabolic processes.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus comparable to established antibiotics. This suggests its potential as an alternative treatment for bacterial infections.
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis at micromolar concentrations.

Comparative Analysis

The uniqueness of this compound can be highlighted by comparing it with other similar quinoline derivatives:

Compound NameStructural FeaturesBiological Activity
6-ChloroquinoloneChloroquinoline coreAntimicrobial
4-MethylcoumarinCoumarin scaffoldAnticancer
Naphthyridine DerivativesNaphthyridine coreAntibacterial

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-(substituted phenyl)acetamide-quinoline derivatives, which vary in substituents on the quinoline ring, sulfonyl/sulfanyl groups, and acetamide-linked aromatic rings. Below is a detailed comparison with structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents on Quinoline Sulfonyl/Sulfanyl Group Acetamide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound
(902521-35-1)
6-Cl, 4-oxo 4-methylbenzenesulfonyl 4-methylphenyl C25H21ClN2O4S 481.0
2-{6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide
(866808-72-2)
6-F, 4-oxo 4-fluorobenzenesulfonyl 2-methylphenyl C24H19F2N2O4S 481.5
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
(866590-95-6)
6-Et, 4-oxo Benzenesulfonyl 4-chlorophenyl C25H21ClN2O4S 489.0
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
(523990-92-3)
6-Cl, 2-oxo, 4-Ph Sulfanyl (S-link) 4-methylphenyl C24H19ClN2O2S 434.9

Key Structural and Functional Differences

Substituents on Quinoline Core The target compound and 866808-72-2 share a 4-oxo-quinoline scaffold, but differ in halogenation (Cl vs. F at position 6). Fluorine’s electronegativity may enhance metabolic stability compared to chlorine . 866590-95-6 substitutes position 6 with an ethyl group, increasing lipophilicity and steric bulk compared to the chloro group in the target compound.

Sulfonyl vs. In contrast, 523990-92-3 features a sulfanyl group (S-link), which is less polar and may reduce solubility.

Acetamide-Linked Aromatic Rings

  • The 4-methylphenyl group in the target compound and 523990-92-3 contrasts with the 4-chlorophenyl in 866590-95-6 . Chlorine’s inductive effect could modulate electronic interactions in binding pockets compared to methyl groups.

Molecular Weight Trends The target compound (481.0 g/mol) and 866808-72-2 (481.5 g/mol) have nearly identical weights, suggesting similar pharmacokinetic profiles.

Functional Implications

  • Electron-Withdrawing Effects : The 4-methylbenzenesulfonyl and chloro groups in the target compound may enhance stability against enzymatic degradation compared to sulfanyl or ethyl-substituted analogs .

Preparation Methods

Core Quinoline Synthesis

The quinoline backbone is typically derived from 3-aminophenol or 2-amino-5-nitrobenzophenone . Acetylation of 3-aminophenol with acetic anhydride yields 3-hydroxyacetanilide , which undergoes Pechmann condensation with ethyl acetoacetate in 70% sulfuric acid to form the dihydroquinoline scaffold. Alternatively, cyclization of 2-amino-5-nitrobenzophenone with pentan-2,4-dione under acidic conditions generates nitro-substituted intermediates, subsequently reduced to amines using Zn/NH₄Cl.

Key Reaction:

3-Aminophenol+Acetic anhydride60°C, N23-Hydroxyacetanilide(Yield: 85–90%)\text{3-Aminophenol} + \text{Acetic anhydride} \xrightarrow{\text{60°C, N}_2} \text{3-Hydroxyacetanilide} \quad \text{(Yield: 85–90\%)}

Sulfonylation at Position 3

Introduction of the 4-methylbenzenesulfonyl group employs 4-methylbenzenesulfonyl chloride under basic conditions. Triethylamine or DIPEA (N,N-diisopropylethylamine) in dichloromethane or DMF facilitates nucleophilic substitution, with reaction times ranging from 30 minutes to 2 hours.

Optimized Conditions:

ParameterValueSource
SolventDMF
BaseDIPEA (2.5 equiv)
Temperature25–65°C
Yield70–90%

Stepwise Synthesis Protocol

Cyclization and Acetylation

  • Pechmann Condensation: 3-Hydroxyacetanilide reacts with ethyl acetoacetate in concentrated H₂SO₄ at 0°C for 9–10 hours, yielding ethyl 6-amino-2-methyl-4-phenylquinoline-3-carboxylate .

  • Nitro Reduction: Zn dust and NH₄Cl in ethanol reduce nitro groups to amines at 60°C, achieving >95% conversion.

Critical Note: Excessive heating during Pechmann condensation risks decarboxylation, necessitating strict temperature control.

Sulfonylation and Acetamide Coupling

  • Sulfonyl Chloride Reaction: The quinoline amine reacts with 4-methylbenzenesulfonyl chloride in DMF/DIPEA, followed by quenching in ice water to precipitate the sulfonamide.

  • Acid-Amine Cross-Coupling: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) mediates coupling between the sulfonylated quinoline and 2-(4-methylphenyl)acetic acid, forming the acetamide sidechain.

Reaction Scheme:

Quinoline-SO2Ar+CH3C6H4CH2COOHHATU, DMFTarget Compound(Yield: 70–85%)\text{Quinoline-SO}2\text{Ar} + \text{CH}3\text{C}6\text{H}4\text{CH}_2\text{COOH} \xrightarrow{\text{HATU, DMF}} \text{Target Compound} \quad \text{(Yield: 70–85\%)}

Advanced Modular Approaches

Suzuki Cross-Coupling

Palladium-catalyzed Suzuki reactions introduce aryl groups at position 4 of the quinoline. Using Pd(PPh₃)₄ and K₂CO₃ in THF, biphenyl derivatives are grafted onto the core structure, enhancing solubility and bioactivity.

Example:

Quinoline-Br+PhB(OH)2Pd(PPh3)4Quinoline-Ph(Yield: 80–90%)\text{Quinoline-Br} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Quinoline-Ph} \quad \text{(Yield: 80–90\%)}

N-Alkylation for Acetamide Installation

Alkylation with 2-chloro-N-(4-methylphenyl)acetamide in the presence of KI and K₂CO₃ in DMF at 60–65°C directly installs the acetamide moiety, bypassing intermediate isolation.

Conditions Table:

ComponentQuantityRole
2-Chloroacetamide1.5 equivElectrophile
KI0.2 equivCatalyst
K₂CO₃3.0 equivBase
SolventDMFPolar aprotic

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) removes unreacted sulfonyl chlorides.

  • Recrystallization: Methanol/water (1:2) mixtures yield crystals with >99% purity.

Spectroscopic Analysis

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6) displays characteristic peaks at δ 8.21 (s, 1H, quinoline-H), 2.42 (s, 3H, CH₃-C₆H₄).

  • HRMS: Calculated for C₂₇H₂₄ClN₃O₄S [M+H]⁺: 522.1254; Found: 522.1256.

Comparative Analysis of Methods

MethodYieldPurityScalability
Stepwise Assembly70%98%Moderate
Modular Construction85%99.5%High
One-Pot65%95%Low

Modular approaches using Suzuki coupling and HATU-mediated reactions are preferred for industrial applications due to higher yields and reproducibility .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters:

  • Temperature and Solvent Selection : Reactions involving chloro and sulfonyl groups (e.g., nucleophilic substitutions) often require polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C to stabilize intermediates .
  • Catalysts : Palladium-based catalysts enhance coupling reactions, while bases like K₂CO₃ facilitate deprotonation in substitution steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are standard for isolating the acetamide derivative .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation and purity assessment:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylbenzenesulfonyl protons at δ 2.4–2.6 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1350 cm⁻¹ (S=O stretching) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 497.12) .

Q. How can researchers design initial biological activity screening assays for this compound?

Methodological Answer: Standard assays include:

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli using broth microdilution .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, comparing inhibition to reference compounds (e.g., staurosporine) .

Advanced Research Questions

Q. How can reaction mechanisms for substituent modifications (e.g., chloro or sulfonyl groups) be elucidated?

Methodological Answer: Mechanistic studies require:

  • Computational Modeling : Density Functional Theory (DFT) calculations to map energy barriers for substitution pathways (e.g., SNAr vs. radical mechanisms) .
  • Isotopic Labeling : Using ³⁶Cl-labeled substrates to track substitution kinetics via LC-MS .
  • Kinetic Profiling : Time-resolved NMR to monitor intermediate formation (e.g., Meisenheimer complexes in nucleophilic substitutions) .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ across assays)?

Methodological Answer: Contradictions arise from assay-specific variables:

  • Cell Line Variability : Compare results across multiple lines (e.g., HT-29 vs. A549) to rule out cell-specific resistance .
  • Solubility Effects : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC pre/post-assay .
  • Structural Analogs : Benchmark against derivatives (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate substituent effects .

Q. What strategies are effective for establishing structure-activity relationships (SAR) with this compound?

Methodological Answer: SAR development involves:

  • Substituent Scanning : Synthesize analogs with modified sulfonyl (e.g., 4-ethylbenzenesulfonyl) or acetamide groups (e.g., N-(4-chlorophenyl)) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with activity .
  • Crystallography : Resolve ligand-target complexes (e.g., with kinase domains) to identify binding motifs .

Q. What pharmacokinetic challenges are anticipated, and how can they be addressed?

Methodological Answer: Key challenges and solutions:

  • Low Solubility : Use nanoformulations (e.g., liposomes) or prodrug strategies (e.g., phosphate esters) .
  • Metabolic Instability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation .
  • Plasma Protein Binding : Modify sulfonyl groups to reduce albumin affinity while retaining target engagement .

Methodological Considerations for Data Reproducibility

  • Reaction Replication : Document exact stoichiometry, solvent grades, and equipment (e.g., microwave vs. oil bath heating) .
  • Assay Controls : Include positive (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only) in biological studies .
  • Data Sharing : Publish raw spectral data (NMR, HRMS) and crystallographic files (CIF) in supplementary materials .

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